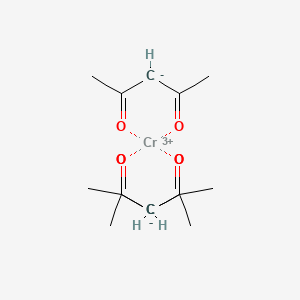

Chromium(3+) acetylacetonate

CAS No.:

Cat. No.: VC13596567

Molecular Formula: C15H21CrO6

Molecular Weight: 349.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21CrO6 |

|---|---|

| Molecular Weight | 349.32 g/mol |

| IUPAC Name | chromium(3+);pentane-2,4-dione |

| Standard InChI | InChI=1S/3C5H7O2.Cr/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |

| Standard InChI Key | GMJCSPGGZSWVKI-UHFFFAOYSA-N |

| SMILES | CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Cr+3] |

| Canonical SMILES | CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Cr+3] |

Introduction

Synthesis and Preparation Methods

Reaction of Chromium(III) Oxide with Acetylacetone

The classical synthesis of chromium(III) acetylacetonate involves the reaction of chromium(III) oxide (Cr₂O₃) with acetylacetone (Hacac) in a 1:6 molar ratio. The process proceeds via the equation:

This method yields the complex in high purity, with the reaction typically conducted under reflux conditions to ensure complete ligand substitution . The product is isolated through crystallization from nonpolar solvents such as dichloromethane or hexane, yielding a crystalline purple solid with a melting point of 210°C .

Alternative Synthesis Using Chromium(III) Chloride

A more accessible laboratory-scale synthesis employs chromium(III) chloride hexahydrate (CrCl₃·6H₂O) as the chromium source. In this procedure, 1.4 grams of CrCl₃·6H₂O is dissolved in 50 mL of distilled water, followed by the addition of 10 grams of urea and 3 mL of acetylacetone2. The mixture is heated in a boiling water bath for 90 minutes, during which the solution transitions from green to purple as the product precipitates. Cooling the reaction mixture to room temperature enhances crystallization, and the solid is collected via vacuum filtration. This method avoids the need for anhydrous Cr₂O₃ and achieves yields exceeding 70%2.

Molecular Structure and Bonding

Geometric Configuration

Chromium(III) acetylacetonate adopts a trigonal prismatic geometry with idealized D₃ symmetry. X-ray diffraction studies reveal Cr–O bond lengths of 1.93 Å, consistent with strong ionic interactions between the chromium(III) center and the oxygen atoms of the acetylacetonate ligands . The three bidentate ligands arrange themselves around the metal center, forming a six-coordinate complex. This geometry is stabilized by resonance within the acetylacetonate rings, which delocalize electron density across the ligand framework.

Electronic Structure and Magnetic Properties

The electronic configuration of chromium(III) in this complex is (t₂g)³(eg)⁰, resulting in a quartet ground state (S = 3/2) due to three unpaired electrons . This paramagnetism makes the compound effective as a relaxation agent in NMR spectroscopy, where it shortens the relaxation times of nearby nuclei through dipolar interactions . The d-d electronic transitions responsible for the compound’s purple color occur at visible wavelengths, with absorption maxima observed near 550 nm .

Physicochemical Properties

Thermal Stability and Solubility

Chromium(III) acetylacetonate exhibits notable thermal stability, with a melting point of 210°C and a boiling point of 340°C, at which it sublimes . Its solubility profile is marked by high solubility in nonpolar organic solvents such as toluene (11 g/L) and dichloromethane, contrasted with limited solubility in water (1 g/L at 20°C) . This solubility dichotomy facilitates its use in homogeneous catalysis and solvent-based applications.

Table 1: Key Physicochemical Properties of Cr(acac)₃

| Property | Value | Source |

|---|---|---|

| Density | 1.34 g/cm³ | |

| Melting Point | 210°C | |

| Boiling Point | 340°C (sublimes near 110°C) | |

| Solubility in Water | 1 g/L at 20°C | |

| Molar Mass | 349.33 g/mol |

Spectroscopic and Analytical Data

Molar refraction studies of Cr(acac)₃, conducted using the Lorenz-Lorentz equation, reveal a molar refraction (R) of approximately 12.91 cm³/mol, indicative of significant polarizability . Abraham descriptor analysis further characterizes the compound’s hydrogen-bond basicity (B = 0.95) and polarizability (S = 1.32), which correlate with its solubility in aromatic solvents . X-ray absorption near-edge structure (XANES) spectra at the Cr L-edge confirm the +3 oxidation state and provide insights into ligand-field splitting energies .

Applications in Research and Industry

NMR Relaxation Agent

The paramagnetic nature of chromium(III) acetylacetonate makes it invaluable in NMR spectroscopy, where it is used to enhance the relaxation rates of nuclei in proximity to the complex. This application leverages the unpaired electrons’ ability to induce rapid spin-lattice relaxation, improving signal resolution in experiments involving organic solvents .

Precursor for Materials Science

Chromium(III) acetylacetonate serves as a precursor in the synthesis of chromium-containing nanomaterials and thin films. Chemical vapor deposition (CVD) techniques utilize its volatility and thermal stability to deposit chromium oxide layers with controlled stoichiometry . Recent advances have explored its role in producing catalytic surfaces for carbon nanotube growth.

Physicochemical Modeling

Studies employing Abraham descriptors have demonstrated the utility of Cr(acac)₃ in predicting partition coefficients (log P) and solubility parameters across diverse solvent systems . These models enable researchers to tailor solvent environments for optimal complex performance in industrial processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume